molecular formula C10H12Cl2F3N3 B1663714 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride CAS No. 210821-63-9

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride

Cat. No. B1663714
CAS RN: 210821-63-9
M. Wt: 302.12 g/mol
InChI Key: FVDILXYXZAAJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is an organic compound with the molecular formula C11H14ClF3N2·HCl . It is a white or off-white crystalline powder . This compound is an important intermediate in organic synthesis, often used in the preparation of pesticides, pharmaceuticals, and other organic compounds .


Synthesis Analysis

The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is quite complex and generally requires multi-step reactions . The specific synthesis route can be adjusted based on different research objectives and needs, usually starting from suitable starting materials and gradually synthesizing the target compound through different chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H11ClF3N3/c11-9-7 (10 (12,13)14)1-2-8 (16-9)17-5-3-15-4-6-17/h1-2,15H,3-6H2 . This indicates the specific arrangement of atoms and bonds in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.67 . It is a solid at room temperature and has a melting point of 76 - 78 degrees Celsius . It is soluble in water and ethanol .

Scientific Research Applications

Agrochemical Applications

The compound is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are primarily used for crop protection . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives, including this compound, are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Two veterinary products containing the TFMP moiety have been granted market approval . This suggests that the compound could have potential applications in veterinary medicine.

Synthesis of Crop-Protection Products

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . This compound could potentially be used in the synthesis of these products.

Antidepressant and Anti-Anxiety Applications

In the medical field, it has pharmacological effects against depression and anxiety . It can be used to treat diseases such as depression and anxiety .

Regioexhaustive Functionalization

2-Chloro-5-(trifluoromethyl)pyridine, a related compound, may be employed as a model substrate to investigate the regioexhaustive functionalization . This suggests that the compound could potentially be used in similar research applications.

Safety and Hazards

This compound is a chemical substance that should be handled with care and in accordance with relevant safety procedures . It may cause irritation upon contact with the skin and should be avoided for long periods of contact . Inhalation or ingestion of this compound may lead to poisoning or other health problems, so inhalation of dust should be avoided and protective equipment should be worn if necessary .

Mechanism of Action

Target of Action

The primary target of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is the serotonin (5-HT) receptor subtype 5 . Serotonin receptors are key regulators of neurotransmission and have a significant role in many biological functions and behaviors.

Mode of Action

This compound acts as an agonist at the serotonin receptor subtype 5 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the serotonin receptor, mimicking the action of serotonin, which can lead to various physiological changes.

properties

IUPAC Name

1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N3.ClH/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17;/h1-2,15H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDILXYXZAAJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430869
Record name Org 12962 HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride

CAS RN

210821-63-9
Record name 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210821-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Org 12962 HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.